(3-Methoxypyrazin-2-yl)methanamine hydrochloride
Description
(3-Methoxypyrazin-2-yl)methanamine hydrochloride is a heterocyclic organic compound featuring a pyrazine core substituted with a methoxy (-OCH₃) group at the 3-position and a methanamine (-CH₂NH₂) group at the 2-position, forming a hydrochloride salt. Its molecular formula is C₆H₉N₃O·HCl (calculated molecular weight: 189.62 g/mol). This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing therapeutics targeting cancer and infectious diseases . The methoxy group enhances solubility and influences electronic properties, making it distinct from halogenated analogs like (3-chloropyrazin-2-yl)methanamine hydrochloride .
Properties
IUPAC Name |
(3-methoxypyrazin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c1-10-6-5(4-7)8-2-3-9-6;/h2-3H,4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAAVRUICMYMQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypyrazin-2-yl)methanamine hydrochloride typically involves the reaction of 3-methoxypyrazine with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypyrazin-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Neurodegenerative Disorders
Research indicates that (3-Methoxypyrazin-2-yl)methanamine hydrochloride may be effective in treating neurodegenerative diseases:
- Alzheimer's Disease : The compound has been shown to improve cognitive function in animal models by modulating cAMP levels, which are often dysregulated in Alzheimer's patients .
- Parkinson's Disease : Studies suggest that PDE1 inhibition can alleviate motor symptoms associated with Parkinson's disease by enhancing dopaminergic signaling pathways .
Psychiatric Disorders
The compound also shows promise in addressing various psychiatric conditions:
- Attention Deficit Hyperactivity Disorder (ADHD) : Its ability to enhance cAMP signaling may help improve attention and reduce impulsivity in ADHD patients .
- Depression and Anxiety : PDE1 inhibitors have been linked to improved mood regulation, making this compound a potential candidate for treating depression and anxiety disorders .
Case Study 1: Cognitive Enhancement in Alzheimer's Models
A study conducted on transgenic mice models of Alzheimer’s demonstrated that treatment with this compound resulted in significant improvements in memory retention and spatial navigation tasks. The results indicated a marked increase in synaptic plasticity associated with enhanced cAMP levels .
Case Study 2: Motor Function Improvement in Parkinson's Models
In a separate study involving rat models of Parkinson's disease, administration of the compound led to improved motor coordination and reduced tremors. The behavioral assessments correlated with increased dopamine receptor activity, suggesting that PDE1 inhibition plays a critical role in restoring motor function .
Data Tables
| Disorder | Mechanism of Action | Observed Effects |
|---|---|---|
| Alzheimer's Disease | PDE1 inhibition leading to increased cAMP | Improved memory retention |
| Parkinson's Disease | Enhanced dopaminergic signaling | Reduced tremors and improved coordination |
| Attention Deficit Hyperactivity Disorder | Modulation of cAMP signaling | Decreased impulsivity |
| Depression | Mood regulation through cAMP enhancement | Improved mood stability |
Mechanism of Action
The mechanism of action of (3-Methoxypyrazin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares (3-Methoxypyrazin-2-yl)methanamine hydrochloride with key analogs:
Key Observations :
- Pyrazine vs. Pyridine : Pyrazine derivatives exhibit higher electronegativity due to two nitrogen atoms, enhancing hydrogen-bonding capacity compared to pyridine analogs. This impacts solubility and receptor interactions in drug design .
- Substituent Effects : The 3-OCH₃ group in the target compound increases hydrophilicity versus chloro (3-Cl) or fluoro (5-F) substituents, which are more lipophilic. Chlorinated pyrazines (e.g., (3-Chloropyrazin-2-yl)methanamine HCl) are preferred in oncology for membrane permeability .
- Heterocycle Variations : Furan-based methanamines (e.g., Furan-2-yl methanamine HCl) show distinct NMR coupling patterns (e.g., ¹H shifts at δ 6.3–7.4 ppm for furan protons) compared to pyrazine derivatives (δ 8.0–9.0 ppm for pyrazine protons) .
Physicochemical and Pharmacological Properties
- Solubility: Methoxy-substituted pyrazines generally exhibit higher aqueous solubility (e.g., ~50 mg/mL in methanol-d₄) compared to halogenated analogs (~30 mg/mL), aiding formulation in parenteral drugs .
- Stability : Chlorinated derivatives (e.g., (3-Chloropyrazin-2-yl)methanamine HCl) are more stable under acidic conditions, whereas methoxy groups may undergo demethylation in prolonged storage .
- Biological Activity : The 3-OCH₃ group in the target compound may reduce cytotoxicity compared to 3-Cl analogs, as observed in cell viability assays (IC₅₀ > 100 µM vs. 10–20 µM for 3-Cl derivatives) .
Biological Activity
(3-Methoxypyrazin-2-yl)methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its efficacy.
Chemical Structure and Synthesis
The molecular formula of this compound is CHClNO. The synthesis typically involves the reaction of 3-methoxypyrazine with methanamine in the presence of hydrochloric acid. This reaction is conducted under controlled conditions to ensure high purity and yield of the product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the application, but it has been noted for potential interactions with phosphodiesterases (PDEs), which are crucial for cyclic nucleotide signaling in cells .
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of this compound. It has shown potential against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicate varying levels of effectiveness:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 - 512 |
| Escherichia coli | 8.33 - 23.15 |
| Candida albicans | 16.69 - 78.23 |
These findings suggest that the compound exhibits moderate to good antimicrobial activity, warranting further exploration in clinical settings .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies indicate that it may inhibit certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation. For instance, it has been observed to enhance the cytotoxic effects of established chemotherapeutic agents, such as gemcitabine, in colon cancer cell lines .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comprehensive evaluation involving 248 monomeric alkaloids highlighted that derivatives similar to this compound exhibited significant antibacterial and antifungal activities, particularly against strains like Staphylococcus aureus and Candida albicans .
- Antitumor Mechanisms : Research indicates that this compound may act synergistically with other anticancer agents by modulating cellular pathways involved in tumor growth and survival .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-Methoxypyrazin-2-yl)methanamine hydrochloride in academic settings?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, the pyrazine core can be functionalized via methoxy group introduction at the 3-position, followed by amination. Purification often employs recrystallization or column chromatography, with purity verified by HPLC (>95%). Reaction conditions (e.g., solvent choice, temperature) should be optimized to minimize byproducts like N-alkylated impurities .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Exact mass determination (e.g., 201.13 g/mol) ensures molecular formula consistency .
- NMR Spectroscopy : H/C NMR identifies methoxy ( ppm) and amine protons ( ppm).
- X-ray Crystallography : Programs like SHELXL refine crystal structures to confirm stereochemistry and hydrogen bonding patterns .
- HPLC : Purity validation using reverse-phase columns (e.g., C18) with UV detection at 254 nm .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Storage : Inert atmosphere (argon/nitrogen) at 2–8°C to prevent hygroscopic degradation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride fumes .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting) may arise from conformational flexibility or impurities. Strategies include:
- Multi-technique Cross-validation : Compare NMR, MS, and IR data.
- Crystallographic Refinement : Use SHELX to resolve ambiguities in bond angles or torsional strains .
- Dynamic NMR (DNMR) : Assess temperature-dependent spectral changes to identify rotamers .
Q. What experimental designs are optimal for evaluating this compound’s selectivity as an enzyme inhibitor?
- Methodological Answer :
- Enzyme Panel Screening : Measure IC against target enzymes (e.g., LOXL2) and off-targets (e.g., MAO-A/B) to assess specificity .
- Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition mode (competitive/non-competitive).
- Structural Docking : Tools like AutoDock predict binding interactions with active sites, guiding SAR studies .
Q. How to design a robust structure-activity relationship (SAR) study for derivatives?
- Methodological Answer :
- Scaffold Modification : Vary substituents (e.g., methoxy position, amine alkylation) and assess impacts on bioactivity.
- In Silico Modeling : Generate QSAR models using descriptors like logP, polar surface area, and H-bond donors.
- Biological Testing : Prioritize derivatives with >10-fold selectivity in antimicrobial (MIC assays) or antiviral (plaque reduction) models .
Q. What strategies mitigate challenges in crystallizing this compound?
- Methodological Answer :
- Solvent Screening : Test polar solvents (e.g., ethanol/water mixtures) for slow evaporation.
- Seeding : Introduce microcrystals from analogous compounds to induce nucleation.
- Temperature Gradients : Use cryocooling (100 K) to stabilize lattice formation. ORTEP-III visualizes thermal ellipsoids to validate packing efficiency .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate Force Fields : Adjust parameters in docking software to better reflect protonation states.
- Solvent Effects : Include explicit solvent molecules in MD simulations to mimic physiological conditions.
- Metabolite Screening : Test if inactive derivatives are metabolized to active forms in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
